Product packaging for 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one(Cat. No.:)

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one

Cat. No.: B13109642
M. Wt: 153.18 g/mol
InChI Key: QPDYTHXCWJSRIO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is a versatile pyridazinone-based chemical building block of high interest in medicinal chemistry and drug discovery research. The scaffold features a pyridazin-3(2H)-one core, a privileged structure known for its wide range of pharmacological activities, substituted with an ethyl group at the N-2 position and an aminomethyl group at the 5-position. The aminomethyl group serves as a key functional handle, allowing researchers to readily incorporate this moiety into more complex molecular architectures through amide bond formation or reductive amination, facilitating the exploration of structure-activity relationships . Similarly, heterocyclic compounds bearing aminomethyl groups have been extensively utilized as key intermediates in the synthesis of active compounds for various applications, underscoring the value of this functional group . The 2-ethyl substitution can influence the compound's physicochemical properties and binding affinity, offering a point of diversification from other common N-alkyl analogs. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13109642 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylpyridazin-3-one

InChI

InChI=1S/C7H11N3O/c1-2-10-7(11)3-6(4-8)5-9-10/h3,5H,2,4,8H2,1H3

InChI Key

QPDYTHXCWJSRIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C=N1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Aminomethyl 2 Ethylpyridazin 3 2h One and Analogous Pyridazinone Derivatives

Strategies for Pyridazinone Core Construction

The formation of the pyridazinone ring is the foundational step in the synthesis of the target compound and its analogues. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and regiochemical control.

Cyclocondensation is a classical and widely employed method for constructing the pyridazinone core. This approach typically involves the reaction of a 1,4-dicarbonyl compound or a functional equivalent, such as a γ-keto acid, with a hydrazine (B178648) derivative. researchgate.netresearchgate.net The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or in the case of the target compound, ethylhydrazine) determines the substituent at the N-2 position of the resulting pyridazinone.

The mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone if desired. scispace.com The versatility of this method allows for the synthesis of a diverse range of pyridazinones by varying the substituents on both the dicarbonyl precursor and the hydrazine. researchgate.net

Table 1: Examples of Cyclocondensation for Pyridazinone Synthesis

1,4-Dicarbonyl Precursor Hydrazine Reagent Resulting Pyridazinone Derivative
Succinic anhydride Phenylhydrazine 6-Phenyl-4,5-dihydropyridazin-3(2H)-one researchgate.net
Aroylacrylic acid Benzenesulfonamide (B165840) derivative Pyridazinone with benzenesulfonamide moiety researchgate.net
4-Oxo-4-phenylbutanoic acid Hydrazine hydrate 6-Phenylpyridazin-3(2H)-one mdpi.com
γ-Keto acid Hydrazine hydrate 4,5-Dihydro-6-aryl-3(2H)-pyridazinone scispace.com

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis and functionalization of pyridazinone rings, particularly for highly substituted systems. wikipedia.org This strategy begins with a pre-formed, electron-deficient aromatic ring bearing a good leaving group, such as a halogen. The presence of electron-withdrawing groups, including the carbonyl and nitrogen atoms within the pyridazinone ring itself, activates the scaffold towards nucleophilic attack. wikipedia.orgnih.gov

For instance, polyhalogenated pyridazinones, such as 4,5,6-trifluoropyridazin-3(2H)-one, can serve as versatile platforms. nih.gov Sequential nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiolates) allow for the controlled, regioselective introduction of different substituents onto the pyridazinone core. nih.govdur.ac.uk The regioselectivity often depends on the nature of the nucleophile and the existing substituents on the ring. nih.gov This method is especially valuable for accessing polyfunctional pyridazinones that are difficult to prepare via traditional cyclocondensation. nih.govnih.gov

Table 2: Nucleophilic Aromatic Substitution on Halogenated Pyridazinones

Pyridazinone Substrate Nucleophile Position of Substitution Product Type Reference
3,6-Dichloropyridazine Phenylpiperazine C-6 3-Chloro-6-substituted pyridazine (B1198779) nih.gov
4,5,6-Trifluoropyridazin-3(2H)-one Butylamine C-4 (major) 4-Aminated pyridazinone nih.gov
4,5,6-Trifluoropyridazin-3(2H)-one Morpholine C-4 (major) 4-Aminated pyridazinone nih.gov
2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one 2-Formylphenylboronic acid C-4 Biaryl product via Suzuki Coupling researchgate.net

More recent advancements in heterocyclic synthesis have led to the development of [3+3] atom combination strategies for constructing six-membered rings like pyridazines. researchgate.net This approach involves the reaction of two different three-atom synthons to form the heterocyclic core in a single step.

One such reported synthesis of pyridazines involves the reaction of arylhydrazones with α,β-unsaturated nitriles. researchgate.net In this methodology, the arylhydrazone acts as a three-atom component, which undergoes an initial Michael-type addition to the unsaturated nitrile. Subsequent intramolecular cyclization and elimination lead to the formation of the pyridazine ring system. This method provides a convergent route to highly functionalized pyridazines, expanding the toolkit for constructing these important scaffolds. researchgate.netresearchgate.net

Selective Introduction and Functionalization of the Aminomethyl Moiety

Once the 2-ethylpyridazin-3(2H)-one core is established, the next critical phase is the introduction of the 5-(aminomethyl) group. This requires methods that are selective for the C-5 position and compatible with the existing pyridazinone ring.

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgnih.gov To apply this to the synthesis of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one, a precursor such as 2-ethyl-3-oxo-2,3-dihydropyridazine-5-carbaldehyde would be required.

The reaction proceeds in one pot by treating the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, and a suitable reducing agent. The initial step is the formation of an intermediate imine, which is then reduced in situ to the desired primary amine. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) being particularly mild and selective. organic-chemistry.org This method avoids the isolation of the often-unstable imine intermediate and generally provides good yields of the target amine. organic-chemistry.org

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features Reference
Sodium triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE), THF Mild and selective, tolerates many functional groups organic-chemistry.org
Sodium borohydride (NaBH4) Methanol, 2,2,2-Trifluoroethanol Cost-effective, often requires pH control or a stepwise procedure organic-chemistry.org
α-Picoline-borane Methanol, Water, Neat Effective in various media, including water organic-chemistry.org
Catalytic Hydrogenation (e.g., Pd/C, H2) Methanol, Ethanol Clean workup, but may reduce other functional groups nih.gov

An alternative strategy for installing the aminomethyl group involves the functionalization of a pyridazinone precursor that already contains a one-carbon unit at the C-5 position. Two primary pathways exist for this transformation.

The first pathway involves a nucleophilic substitution reaction on a 5-(halomethyl) or 5-(sulfonyloxymethyl) pyridazinone precursor. For instance, a 5-(bromomethyl)pyridazinone can be synthesized and subsequently reacted with an amine source. A common and efficient method uses sodium azide (B81097) to form a 5-(azidomethyl) intermediate, which is then cleanly reduced to the primary amine via catalytic hydrogenation (e.g., using H2 with a palladium catalyst) or other reducing agents like triphenylphosphine (B44618) (Staudinger reaction). nih.gov This azide-based route is often high-yielding and avoids issues of over-alkylation that can occur with direct amination. nih.gov

A second approach is the aminomethylation of the pyridazinone ring itself, often via a Mannich-type reaction. However, controlling the regioselectivity of such reactions on an unsubstituted pyridazinone can be challenging. A more controlled method involves the chemical modification of a pre-existing functional group. For example, a 5-(hydroxymethyl)pyridazinone can be converted to the corresponding 5-(aminomethyl) derivative. This transformation can be achieved by first converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by displacement with an amine or azide as described above. nih.gov

Considerations for Stereoselective Synthesis of Chiral Aminomethyl Pyridazinones

The presence of a stereocenter, typically at the carbon bearing the aminomethyl group or within the pyridazinone ring itself, introduces the challenge of chirality. The development of enantioselective synthetic routes is crucial for producing specific stereoisomers, which often exhibit distinct biological activities. Several strategies are employed to achieve stereocontrol in the synthesis of chiral aminomethyl pyridazinones.

One effective approach is the chiral pool method , which utilizes readily available enantiopure starting materials. For instance, the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative has been successfully achieved using D-carvone as the chiral source. researchgate.net This strategy involves key steps such as stereoselective intra- and intermolecular aldol (B89426) reactions to construct the core heterocyclic system with a defined absolute configuration. researchgate.net Although not directly synthesizing 5-(aminomethyl) derivatives, this methodology establishes a precedent for using natural chiral molecules to build the pyridazinone scaffold stereoselectively.

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. While specific applications to 5-(aminomethyl)pyridazinones are not extensively documented, analogous enantioselective syntheses of other chiral nitrogen-containing heterocycles provide a conceptual framework. For example, peptide-catalyzed desymmetrizing N-oxidation has been used to create chiral sulfoximines with high enantiomeric ratios (up to 99:1). nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation is employed to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines with excellent yields and enantioselectivities. rsc.org These catalytic systems could potentially be adapted for the asymmetric reduction of a suitable precursor or the asymmetric functionalization of the pyridazinone ring to install the chiral aminomethyl moiety.

Key considerations for developing a stereoselective synthesis include the choice of chiral source (auxiliary, catalyst, or starting material), reaction conditions that favor the formation of one stereoisomer over another, and analytical methods to determine the enantiomeric purity of the final product.

StrategyDescriptionExample Application (Analogous Systems)Potential for Aminomethyl Pyridazinones
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials derived from natural sources.Synthesis of a chiral pyridazinone derivative from D-carvone. researchgate.netUse of chiral amino acids or their derivatives as precursors to introduce the aminomethyl group stereoselectively.
Asymmetric Catalysis Employs a chiral catalyst to control the stereochemical outcome of a reaction.Ruthenium-catalyzed asymmetric hydrogenation for chiral quinolines. rsc.orgAsymmetric reduction of a cyanopyridazinone precursor or asymmetric amination of a suitable pyridazinone derivative.
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.Not detailed in provided sources, but a common strategy in asymmetric synthesis.Attaching a chiral auxiliary to the nitrogen of a precursor before cyclization or to the amine of the aminomethyl group to direct further reactions.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of pyridazinone synthesis, researchers have turned to advanced techniques that offer significant advantages over conventional heating methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and enhancing yields in the creation of complex heterocyclic systems. semanticscholar.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture. semanticscholar.orgbeilstein-journals.org

This technique has been successfully applied to the synthesis of various pyridazine and pyridazinone analogues. For example, a three-component, one-pot condensation to produce dihydropyrimidin-2(1H)-ones, a related heterocycle, shows significantly improved yields and expanded substrate scope under microwave conditions. nih.gov In another instance, a novel, microwave-assisted, and regioselective ring-opening of 2-(aminomethyl)aziridines to produce 1,2,3-triaminopropanes demonstrates the utility of this technology for reactions involving aminomethyl groups. nih.gov A practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation also highlights the advantages of this approach, including short reaction times and often chromatography-free product isolation. rsc.org

The benefits of microwave-assisted synthesis in the context of producing this compound are multifold:

Rate Acceleration: Cyclization and condensation reactions that typically require prolonged heating can be completed in a fraction of the time. nih.gov

Enhanced Purity: The reduction in side products can simplify purification processes. rsc.org

Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional refluxing.

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Pyrazolo[3,4-b]pyridine Synthesis8-12 hours15-30 minutesHigher yields reported nih.gov
Benzopyran SynthesisNot specified4-15 minutes70-95% yields achieved nih.gov
Hydantoin Synthesis from Amino AcidsNot specified15 minutes (cyclization step)34-89% yields, chromatography-free beilstein-journals.org

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, allowing for the efficient, automated production of large libraries of oligomeric molecules. This methodology involves attaching a starting molecule to an insoluble polymer resin and carrying out a sequence of reactions, with purification achieved by simple washing of the resin. mdpi.com

The structure of this compound, with its reactive aminomethyl group, makes it an ideal building block for the solid-phase synthesis of novel oligomers, analogous to peptoids (N-substituted glycine (B1666218) oligomers). researchgate.netmdpi.com In such a synthesis, the pyridazinone moiety would serve as a constrained peptidomimetic scaffold, introducing specific conformational biases into the resulting oligomer. mdpi.com

The general process for creating aminomethyl-pyridazinone oligomers on a solid phase would involve:

Resin Loading: Covalent attachment of the initial pyridazinone building block (or a suitable precursor) to a solid support, such as a Rink Amide or Wang resin. mdpi.comresearchgate.net

Iterative Coupling: Sequential addition of further aminomethyl-pyridazinone units or other monomers. This would typically involve a deprotection step followed by a coupling reaction.

Cleavage: Release of the final oligomer from the solid support, usually under acidic conditions (e.g., with trifluoroacetic acid). mdpi.com

Recently, the boundaries of oligomer synthesis have been expanded through innovative biological approaches. In a notable study, researchers demonstrated the ribosome-mediated biosynthesis of pyridazinone oligomers in vitro. nih.gov This was achieved by reprogramming the ribosome to catalyze a cyclocondensation reaction between activated γ-keto and α-hydrazino ester monomers, effectively forming pyridazinone linkages instead of standard peptide bonds. nih.gov This groundbreaking work highlights the potential for creating sequence-defined pyridazinone-based polymers and hybrids, opening new avenues in synthetic biology and materials science. nih.gov

TechniqueDescriptionKey ComponentsPotential Product
Chemical Solid-Phase Synthesis Stepwise construction of oligomers on an insoluble polymer support. mdpi.comSolid support resin (e.g., Rink Amide), linkers, protecting groups, coupling reagents. mdpi.comresearchgate.netSequence-defined oligomers with pyridazinone units in the backbone, serving as peptidomimetics.
Ribosome-Mediated Biosynthesis Utilizes the cellular ribosome to polymerize non-natural monomers. nih.govReprogrammed ribosome, tRNA-coupled γ-keto and α-hydrazino ester monomers. nih.govPeptide-hybrid oligomers with alternating pyridazinone and amino acid linkages. nih.gov

Comprehensive Structural Elucidation and Analytical Characterization of 5 Aminomethyl 2 Ethylpyridazin 3 2h One

Advanced Spectroscopic Techniques for Definitive Structure Confirmation

Spectroscopic methods are essential for the unambiguous determination of a molecule's structure. These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one, with a chemical formula of C7H11N3O, the expected exact mass would be calculated. An HRMS analysis would provide an experimental mass value, and the minimal difference between the calculated and observed mass would confirm the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

Parameter Expected Value
Molecular Formula C7H11N3O
Calculated Exact Mass 169.0902
Observed m/z [M+H]+ Data not available

| Mass Error (ppm) | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, COSY, HSQC, NOESY) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments would be used to map out the carbon and proton framework of this compound.

1H NMR: This would show the number of different types of protons, their chemical environment, and their neighboring protons.

13C NMR: This would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton correlations, identifying which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about which atoms are close to each other in space, which is crucial for determining the three-dimensional structure.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH2 Data not available Quartet
Ethyl-CH3 Data not available Triplet
Aminomethyl-CH2 Data not available Singlet (broad)
Pyridazinone ring H Data not available Singlet

| NH2 | Data not available | Singlet (broad) |

Table 3: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O Data not available
Pyridazinone ring C Data not available
Pyridazinone ring C Data not available
Pyridazinone ring C Data not available
Ethyl-CH2 Data not available
Ethyl-CH3 Data not available

| Aminomethyl-CH2 | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), the amide carbonyl (C=O stretching), and C-H bonds.

Table 4: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm-1)
N-H Stretch (Amine) Data not available
C=O Stretch (Amide) Data not available
C-H Stretch (Alkyl) Data not available

| C=C Stretch (Aromatic-like) | Data not available |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a non-volatile compound. A validated HPLC method would be developed, specifying the column, mobile phase, flow rate, and detector wavelength. The purity of this compound would be determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 5: Hypothetical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Data not available
Mobile Phase Data not available
Flow Rate Data not available
Detection Wavelength Data not available
Retention Time Data not available

| Purity | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile compounds. For a relatively non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility. This would involve a chemical reaction to convert the polar functional groups into less polar, more volatile ones. The resulting derivative could then be analyzed by GC-MS to confirm its structure and identify any volatile impurities. However, no specific derivatization or GC-MS data for this compound are available.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time.

The determination of a crystal structure through X-ray crystallography is a powerful technique to elucidate the precise three-dimensional arrangement of atoms in a solid state. This methodology provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the macroscopic properties of the material.

While experimental data for this compound is not currently available, a hypothetical analysis would involve the following:

Molecular Conformation: The pyridazinone ring is expected to exhibit a degree of planarity, although the sp3-hybridized carbon of the ethyl group and the aminomethyl substituent would introduce non-planar features. Key conformational parameters would include the torsion angles describing the orientation of the ethyl and aminomethyl groups relative to the pyridazinone ring.

Intermolecular Interactions: The presence of a primary amine (-NH2) and a carbonyl group (C=O) suggests that hydrogen bonding would be a dominant intermolecular interaction in the crystal lattice. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridazinone ring nitrogen atoms can act as hydrogen bond acceptors. A detailed analysis would characterize the geometry of these hydrogen bonds (donor-acceptor distances and angles) to understand the packing arrangement of the molecules in the crystal.

To provide the requested detailed research findings and data tables, experimental crystallographic studies on this compound would need to be conducted. Such studies would yield precise atomic coordinates, from which detailed geometric parameters and visualizations of the crystal packing and intermolecular interactions could be generated.

Structure Activity Relationship Sar Studies of 5 Aminomethyl 2 Ethylpyridazin 3 2h One and Its Derivatives

Elucidating the Contribution of the Pyridazinone Core to Biological Activity

The pyridazin-3(2H)-one nucleus is a privileged scaffold in drug discovery, recognized for its wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. nih.govnih.govresearchgate.netnih.gov This heterocyclic system, characterized by a six-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile pharmacophore. sarpublication.comscholarsresearchlibrary.comnih.gov

Structurally, the pyridazinone core's biological significance stems from several key features. The presence of nitrogen atoms and the keto functionality allows for the formation of hydrogen bonds and potential protonation reactions, which are crucial for interactions with biological targets. nih.gov The planar or near-planar geometry of the ring system can facilitate stacking interactions, such as those with aromatic residues in enzyme active sites or intercalation with DNA base pairs. nih.gov

The pyridazinone structure is a cornerstone for numerous therapeutic agents, and its easy functionalization at various positions allows for the fine-tuning of its biological and physicochemical properties. researchgate.netsarpublication.com Modifications to this core have led to the development of compounds targeting a diverse range of enzymes and receptors, demonstrating its importance as a foundational element for bioactive agents. nih.govnih.gov For instance, different pyridazinone derivatives have been reported to act as inhibitors of cyclooxygenase 2 (COX-2), phosphodiesterase type 4 (PDE4), and monoamine oxidase-B (MAO-B), highlighting the scaffold's adaptability. nih.govnih.gov

Impact of N-Alkylation at the 2-Position on Activity and Selectivity

The substitution at the N-2 position of the pyridazinone ring, occupied by an ethyl group in the titular compound, is a key determinant of the molecule's activity and selectivity. This position is frequently modified in synthetic chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. sarpublication.commdpi.comnih.gov

Altering the size, length, and nature of the alkyl group at the N-2 position directly influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in the length of the alkyl chain generally enhances lipophilicity, which can improve membrane permeability. However, excessive lipophilicity can also lead to other issues.

Furthermore, the steric bulk of the N-2 substituent can play a crucial role in selectivity. A larger group might prevent the molecule from fitting into the binding pocket of one receptor subtype while still allowing it to bind to another. Research on various 2-alkyl 6-substituted pyridazin-3(2H)-ones has demonstrated that even minor changes, such as modifying the alkyl substituent from methyl to propyl, can significantly impact biological outcomes like COX-2 selectivity and analgesic efficacy. nih.gov This underscores the importance of the N-2 substituent in orienting the molecule within the target's active site and establishing critical interactions. sarpublication.com

The following table, based on findings from related 6-substituted 2-alkylpyridazin-3(2H)-ones, illustrates how modifications at the N-2 position can influence biological activity. nih.gov

CompoundN-2 SubstituentC-6 SubstituentCOX-2 Selectivity IndexAnalgesic Efficacy (% Protection)Anti-inflammatory Activity (% Inhibition)
4aMethylBenzyl9647%65%
8bPropylBenzoyl9946%60%
9aMethylHydroxy(phenyl)methyl9845%62%

Functional Significance of the Aminomethyl Group at the 5-Position

The aminomethyl group at the C-5 position is another critical feature for the biological activity of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one. This functional group can participate in various non-covalent interactions that are vital for molecular recognition and binding affinity.

Influence of the Aminomethyl Side Chain Length and Substitution Patterns

The length and substitution pattern of an aminoalkyl side chain can significantly alter a compound's interaction with its biological target. mdpi.com While the parent compound features a simple aminomethyl group, hypothetical modifications such as extending the chain (e.g., to an aminoethyl group) or substituting the amine (e.g., forming secondary or tertiary amines) would predictably impact activity.

Role of Amine Basic Character and Hydrogen Bonding Capabilities

The primary amine of the aminomethyl group is a key site for electrostatic and hydrogen bonding interactions. nih.govresearchgate.net As a basic functional group, the amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) cation. quora.com This positive charge can form strong ionic bonds, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's active site.

Furthermore, the aminomethyl group is an excellent hydrogen bond donor and acceptor. The nitrogen's lone pair of electrons can accept a hydrogen bond, while the hydrogens attached to the nitrogen can be donated. researchgate.net This dual capability allows for the formation of a robust hydrogen bond network with the target receptor, significantly contributing to the stability of the ligand-receptor complex and, consequently, to the compound's biological potency. researchgate.netquora.com The ability to form multiple, specific hydrogen bonds is often a defining characteristic of potent and selective drug molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For pyridazinone derivatives, QSAR models can be developed to predict the activity profile of novel, unsynthesized analogs, thereby guiding the design of more effective therapeutic agents. nih.govkfupm.edu.sa

QSAR studies involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical model that relates these descriptors to the observed biological activity. nih.govkfupm.edu.sa These models can provide valuable insights into the physicochemical properties that are most influential for a compound's potency. mdpi.com

For a series of derivatives based on this compound, a QSAR model could help elucidate the optimal properties for each part of the molecule. For example, it could quantify the ideal lipophilicity (e.g., ClogP) for the N-2 substituent or the most favorable electrostatic potential around the C-5 aminomethyl group. By understanding these relationships, chemists can prioritize the synthesis of compounds with the highest predicted activity, accelerating the drug discovery process. researchgate.netkfupm.edu.sa

The table below lists some common descriptors used in QSAR modeling and their relevance.

Descriptor TypeExample DescriptorPhysicochemical Significance
ElectronicPartial Atomic Charges, Dipole MomentDescribes the electronic distribution in the molecule, influencing electrostatic and hydrogen bonding interactions.
StericMolar Refractivity (MR), Molecular VolumeRelates to the size and shape of the molecule, which is critical for fitting into a binding site.
HydrophobicLogP (Partition Coefficient)Measures the lipophilicity of the compound, affecting its solubility, membrane permeability, and hydrophobic interactions.
TopologicalConnectivity IndicesQuantifies molecular branching and structure, which can influence receptor binding and specificity.
Quantum ChemicalHOMO/LUMO EnergiesDescribes the molecule's frontier molecular orbitals, relating to its reactivity and ability to participate in charge-transfer interactions.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data for the computational chemistry and molecular modeling investigations of the compound “this compound”.

While computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are widely used to study the properties of pyridazinone derivatives and other related heterocyclic compounds wjarr.commdpi.comnih.gov, no studies were found that focused specifically on "this compound".

Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses for the requested outline sections:

Computational Chemistry and Molecular Modeling Investigations of 5 Aminomethyl 2 Ethylpyridazin 3 2h One

Prediction of Ligand-Receptor Interactions and Energetic Contributions to Binding

Generating content for these sections without specific data would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on this particular compound are needed before a detailed article on its computational chemistry can be written.

Ligand Binding and Receptor Interaction Studies of 5 Aminomethyl 2 Ethylpyridazin 3 2h One

In Vitro Receptor Binding Assays for Target Affinity and Selectivity

No published studies were identified that describe the in vitro receptor binding profile of 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one. Data regarding its affinity (often measured as Kᵢ or IC₅₀ values) for specific biological targets and its selectivity against a panel of other receptors, enzymes, or ion channels are not available in the public domain. Such assays are crucial for determining the primary biological targets of a compound and predicting its potential pharmacological effects.

Characterization of Ligand-Induced Conformational Changes in Target Proteins

Information on whether this compound induces conformational changes in any target proteins is currently unavailable. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or fluorescence resonance energy transfer (FRET) are often employed to study these changes, but no such studies involving this specific compound have been published.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

There are no accessible research articles detailing the use of Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to a biological target. ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). Without such studies, the thermodynamic forces driving the binding of this compound remain unknown.

Kinetic Analysis of Ligand-Target Association and Dissociation

No data from kinetic analyses, such as surface plasmon resonance (SPR) or biolayer interferometry (BLI), for this compound could be found. These methods are used to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), which together define the binding affinity (Kₔ) and provide insights into the residence time of the compound on its target. The absence of this information means the kinetics of its interaction with any potential biological target have not been publicly characterized.

Research on Structural Derivatives and Analogs of 5 Aminomethyl 2 Ethylpyridazin 3 2h One

Rational Design and Synthesis of Novel Pyridazinone Analogs

The rational design of novel pyridazinone analogs involves a strategic approach to modify the lead compound, 5-(aminomethyl)-2-ethylpyridazin-3(2H)-one, to enhance its therapeutic properties. This process often leverages established pharmacophores and bioisosteric replacement strategies to create new chemical entities with improved potency, selectivity, or pharmacokinetic profiles. nih.govmdpi.com

One common strategy is to mimic the structure of known successful drugs. For instance, diarylurea derivatives based on pyridazinone scaffolds have been designed as surrogates for sorafenib, an anticancer agent. nih.gov This involves keeping key moieties, like the phenylurea group responsible for crucial interactions with biological targets, while modifying the core scaffold. nih.gov Another approach involves the elongation or modification of linker groups within the molecule to optimize binding to target proteins. nih.gov

The synthesis of these rationally designed analogs follows established chemical pathways. A common method for creating the pyridazinone core involves the reaction of a γ-keto acid with a hydrazine (B178648) derivative. researchgate.net For example, the starting material for a related compound, 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, was obtained by refluxing the corresponding γ-keto acid with methyl hydrazine. mdpi.com Modifications to the core structure can be introduced through various reactions. For example, N-substituents on the pyridazinone ring can be varied, and different functional groups can be attached at other positions of the ring to explore structure-activity relationships (SAR). researchgate.netnih.gov

Key synthetic strategies for pyridazinone derivatives include:

Cycloaddition Reactions: The pyridazine (B1198779) ring can be formed via [4+2] cycloaddition of 1,3-dienes with azodicarboxylic esters. scholarsresearchlibrary.com

Condensation Reactions: A primary method involves the condensation of γ-keto acids with hydrazine hydrate (B1144303) or its derivatives. researchgate.net

Functional Group Interconversion: Once the pyridazinone core is established, peripheral groups can be modified. For instance, an aminomethyl group could be synthesized from a corresponding hydroxymethyl or azidomethyl precursor via tosylation, azide (B81097) displacement, and subsequent catalytic hydrogenation. nih.gov

The design process often incorporates computational studies, such as molecular docking, to predict how newly designed analogs will interact with their biological targets, providing insights into potential binding modes and guiding the synthetic efforts. nih.govmdpi.com

Comparative Biological Activity Assessment of Modified Derivatives

Once novel derivatives of this compound are synthesized, they undergo rigorous biological evaluation to compare their activity against the parent compound and other benchmarks. This assessment is crucial for identifying modifications that lead to improved pharmacological effects. Pyridazinone derivatives have been evaluated for a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. nih.govmdpi.comnih.gov

For example, in a study on pyridazinone-based diarylurea derivatives designed as anticancer agents, compounds were screened for antimicrobial activity and against a panel of 60 cancer cell lines. nih.gov This comparative screening identified specific derivatives with potent activity against certain strains of bacteria and fungi, as well as significant inhibitory activity against enzymes like VEGFR-2. nih.gov

The data below, compiled from studies on various pyridazinone analogs, illustrates how structural modifications influence biological activity.

Compound SeriesKey Structural ModificationPrimary Biological Target/ActivityKey FindingsReference
Diarylurea PyridazinonesVariation of substituents on the terminal phenylurea moietyAntimicrobial, Anticancer (VEGFR-2 inhibition)Compound 10h showed potent antibacterial activity (MIC = 16 μg/mL vs. S. aureus), while 8g had significant antifungal activity (MIC = 16 μg/mL vs. C. albicans). nih.gov
Indole-PyridazinonesSubstitution on the pyridazinone nitrogen (R2)Anti-inflammatory (PDE4B inhibition)An N-H group (R2=H) was optimal for PDE4B affinity. N-methyl derivatives were up to 2.5-fold less potent. nih.gov
Substituted Benzalhydrazone PyridazinonesHalogen substitution on the R2 phenyl ringMAO-B InhibitionA para-chloro substituent (TR16 ) increased MAO-B inhibitory potency over 235-fold compared to the unsubstituted analog (IC50 = 0.17 μM vs. >40 μM). mdpi.com

These comparative assessments are fundamental to establishing a clear Structure-Activity Relationship (SAR), guiding the next cycle of rational design and optimization. benthamdirect.com

Impact of Peripheral Substituents on SAR Trends and Pharmacological Profiles

The pharmacological profile of pyridazinone derivatives is highly sensitive to the nature and position of peripheral substituents on the core structure. sarpublication.com Structure-Activity Relationship (SAR) studies systematically investigate these effects to build a comprehensive understanding of which molecular features are essential for biological activity. benthamdirect.com For analogs of this compound, key positions for modification include the N2 position, the C5 aminomethyl side chain, and the C4 and C6 positions of the pyridazinone ring.

Substituents on the Ring Nitrogen (N2): The ethyl group at the N2 position is a key site for modification. Studies on other pyridazinone series have shown that the substituent at this position significantly impacts activity. For instance, in a series of PDE4 inhibitors, having a hydrogen (N-H) at this position was found to be optimal for affinity, with N-methyl and N-benzyl derivatives showing decreased potency. nih.gov This suggests that hydrogen bond donor capability at this position can be crucial for certain targets.

Substituents at the C6 Position: The C6 position is frequently substituted in many biologically active pyridazinones. The presence of substituted phenyl rings or other heterocyclic systems at this position has been linked to potent analgesic, anti-inflammatory, and cardiotonic effects. sarpublication.com

Substituents at the C4 and C5 Positions: Modifications at these positions can also drastically alter activity. Halogenation at the C4 and C5 positions has been shown to yield compounds with good analgesic activity. sarpublication.com The aminomethyl group at C5 is a key determinant of the compound's properties, and as discussed, its modification is a central strategy for analog development.

Impact of Specific Functional Groups: The addition of specific functional groups to peripheral aryl rings can have a dramatic effect. In a series of MAO-B inhibitors, the introduction of a para-chloro substituent on a phenyl ring attached to the pyridazinone scaffold increased inhibitory activity by over 100-fold compared to the unsubstituted parent compound. mdpi.com This highlights the profound impact of electron-withdrawing groups on potency.

The following table summarizes key SAR trends observed in various pyridazinone series, which can inform the design of analogs of this compound.

Position of SubstitutionSubstituent TypeObserved Impact on Biological ActivityExample ActivityReference
N2 (Pyridazinone Ring)Small, H-bond donor (e.g., -H) vs. Alkyl (e.g., -CH3)An N-H group was optimal, while alkylation decreased potency.PDE4B Inhibition nih.gov
C6 (Pyridazinone Ring)Aryl groups (e.g., phenyl)Often essential for activity; substitutions on the aryl ring modulate potency.Analgesic, Anti-inflammatory sarpublication.com
Peripheral Aryl RingElectron-withdrawing group (e.g., para-Chloro)Dramatically increased inhibitory potency.MAO-B Inhibition mdpi.com
C4, C5 (Pyridazinone Ring)Halogens (e.g., -Cl, -Br)Conferred good analgesic activity.Analgesic sarpublication.com

These SAR findings provide a roadmap for the targeted modification of this compound to develop new analogs with superior pharmacological profiles.

Emerging Research Areas and Future Directions for 5 Aminomethyl 2 Ethylpyridazin 3 2h One Research

Development of Advanced Synthetic Strategies for Complex Pyridazinone Libraries

The creation of diverse libraries of pyridazinone derivatives is crucial for establishing robust structure-activity relationships (SAR) and identifying lead compounds with enhanced therapeutic profiles. While classical synthetic routes to the pyridazinone core, such as the condensation of γ-ketoacids with hydrazine (B178648) derivatives, remain fundamental, contemporary research is focused on developing more sophisticated and efficient methodologies for generating molecular diversity.

A key challenge in the synthesis of compounds like 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one lies in the controlled introduction of the aminomethyl group at the C5 position. Traditional approaches often involve multi-step sequences starting from precursors already bearing the desired functionality. For instance, the synthesis of 5-aminomethyl-6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives has been achieved through the cyclization of β-aminomethyl-β-aroylpropionic acid derivatives with hydrazine. This foundational method provides a basis for accessing the core structure.

Modern synthetic efforts are geared towards late-stage functionalization, a strategy that allows for the modification of the pyridazinone scaffold at a later point in the synthetic sequence, thereby enabling the rapid generation of diverse analogues from a common intermediate. Catalytic C-H activation and amination reactions are at the forefront of these efforts. Although direct C-H amination at the C5 position of a pre-formed pyridazinone ring is still an area of active research, the development of regioselective methods would represent a significant breakthrough.

Another promising avenue is the use of the Mannich reaction, which can introduce an aminomethyl group to a suitable pyridazinone precursor. This three-component reaction, involving an active hydrogen compound, formaldehyde, and an amine, offers a convergent and atom-economical approach to installing the desired functionality.

Furthermore, the N-ethyl group on the pyridazinone ring is typically introduced via N-alkylation. This reaction is generally straightforward but can sometimes lead to a mixture of N- and O-alkylated products. Optimizing reaction conditions to favor N-alkylation is a key consideration in the synthesis of 2-ethylpyridazinone derivatives.

The table below summarizes some of the synthetic strategies being explored for the generation of pyridazinone libraries.

Synthetic StrategyDescriptionPotential AdvantagesKey Considerations
Classical Cyclization Condensation of γ-ketoacid precursors with hydrazine derivatives.Well-established and reliable for core scaffold synthesis.Requires synthesis of appropriately substituted precursors.
Late-Stage C-H Functionalization Direct introduction of functional groups onto the pyridazinone ring.Rapid diversification of a common intermediate.Regioselectivity can be challenging to control.
Mannich Reaction Three-component reaction to introduce aminomethyl groups.Convergent and atom-economical.Requires a suitable active hydrogen on the precursor.
N-Alkylation Introduction of the ethyl group at the N2 position.Generally straightforward.Potential for competing O-alkylation.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, and the exploration of pyridazinone derivatives is no exception. These computational tools are being increasingly employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been a cornerstone of computational drug design for decades. For pyridazinone derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being developed to correlate the three-dimensional structural features of these molecules with their biological activities. cambridge.org These models can provide valuable insights into the key steric and electronic requirements for potent inhibition of a particular biological target and guide the design of new analogues with improved efficacy. cambridge.org

Pharmacophore modeling is another powerful computational technique that helps in identifying the essential three-dimensional arrangement of functional groups responsible for the biological activity of a molecule. By generating and validating pharmacophore hypotheses for active pyridazinone compounds, researchers can virtually screen large chemical databases to identify novel scaffolds that fit the model and are likely to exhibit the desired biological effect.

More recently, advanced machine learning algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN), are being applied to predict a wide range of properties for pyridazinone derivatives. These models can be trained on existing experimental data to forecast everything from anticancer and antimicrobial activity to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This predictive power allows for the in silico prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.

The integration of AI in de novo drug design is also a rapidly advancing field. Generative models can be used to design entirely new pyridazinone-based molecules with desired properties, expanding the chemical space available for exploration.

Computational ApproachApplication in Pyridazinone ResearchExpected Outcome
3D-QSAR (CoMFA/CoMSIA) Correlating 3D structure with biological activity. cambridge.orgGuiding the design of more potent analogues. cambridge.org
Pharmacophore Modeling Identifying essential 3D features for activity.Virtual screening of compound libraries for new hits.
Machine Learning (SVM, RF, DNN) Predicting biological activity and ADMET properties. nih.govPrioritizing compounds for synthesis and testing.
De Novo Design Generating novel pyridazinone structures with desired properties.Expanding the explorable chemical space.

Exploration of Metal Coordination Chemistry with the Aminomethyl Pyridazinone Moiety

The presence of multiple heteroatoms in the this compound structure, specifically the nitrogen atoms of the pyridazine (B1198779) ring, the carbonyl oxygen, and the nitrogen of the aminomethyl group, imparts significant potential for this molecule to act as a ligand in coordination chemistry. The study of metal complexes of pyridazinone derivatives is a growing field, with implications for catalysis, materials science, and medicinal inorganic chemistry.

The aminomethyl pyridazinone moiety can potentially act as a bidentate or even a tridentate ligand, coordinating to a metal center through various combinations of its donor atoms. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For example, coordination could occur through the two adjacent nitrogen atoms of the pyridazine ring, a common binding mode for pyridazine-based ligands. Alternatively, the aminomethyl nitrogen and a ring nitrogen or the carbonyl oxygen could form a stable chelate ring with a metal ion.

The formation of such metal complexes can dramatically alter the physicochemical and biological properties of the parent pyridazinone molecule. For instance, coordination to a metal center can enhance the lipophilicity of the compound, potentially improving its cell permeability and bioavailability. Furthermore, the metal ion itself can introduce new biological activities, leading to synergistic effects. Some metal complexes of pyridazinone derivatives have already been shown to possess antimicrobial and antitumor properties. researchgate.net

Future research in this area will likely focus on the systematic synthesis and characterization of a range of metal complexes of this compound with various transition metals. The exploration of the catalytic and biological activities of these novel coordination compounds could unveil new applications for this versatile pyridazinone derivative.

Discovery of Novel Biological Targets for Pyridazinone-Based Compounds

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of pyridazinone-based drugs with a wide range of therapeutic applications, including cardiovascular diseases, inflammation, and cancer. nih.govtandfonline.com A key area of ongoing research is the identification of novel biological targets for pyridazinone derivatives, including this compound, which could lead to the development of first-in-class medicines for unmet medical needs.

Historically, pyridazinone derivatives have been investigated for their effects on well-established targets. For example, some have been found to act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Others have shown activity as phosphodiesterase (PDE) inhibitors, particularly PDE3 and PDE4, which play roles in cardiovascular function and inflammation, respectively. nih.govsarpublication.com

More recently, the focus has shifted towards more novel and specific targets, particularly in the field of oncology. Several pyridazinone-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. Some of the kinase targets that have been explored for pyridazinone derivatives include:

c-Met kinase: Involved in cell proliferation, migration, and invasion.

B-Raf: A key component of the MAPK/ERK signaling pathway.

Fibroblast growth factor receptors (FGFRs): Play a role in cell growth, differentiation, and angiogenesis.

FER tyrosine kinase: Implicated in cell adhesion and migration.

Beyond kinases, other novel targets for pyridazinone-based compounds are also being investigated. These include:

Poly(ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair, making it an attractive target for cancer therapy. mdpi.com

Dihydrofolate reductase (DHFR): An enzyme essential for the synthesis of nucleic acids, targeted by both antimicrobial and anticancer drugs. nih.gov

Tubulin: The protein that forms microtubules, which are crucial for cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy.

Monoamine oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, making it a target for neurodegenerative diseases. nih.gov

The discovery of these novel biological targets is often facilitated by a combination of high-throughput screening of compound libraries, computational approaches such as molecular docking and virtual screening, and a deep understanding of the underlying biology of the disease. Future research will undoubtedly uncover even more biological targets for pyridazinone derivatives, further expanding the therapeutic potential of this remarkable class of compounds.

The table below lists some of the novel biological targets that have been investigated for pyridazinone-based compounds.

Biological TargetTherapeutic AreaReference
c-Met kinaseCancer researchgate.net
B-RafCancer tandfonline.com
FGFRsCancer tandfonline.com
FER tyrosine kinaseCancer researchgate.net
PARPCancer tandfonline.commdpi.com
DHFRCancer, Infectious Diseases nih.gov
TubulinCancer tandfonline.com
MAO-BNeurodegenerative Diseases nih.gov
PDE4Inflammatory Diseases nih.govsarpublication.com

Q & A

Q. How do researchers evaluate the biological activity of pyridazinone derivatives?

  • Answer: Target-specific assays (e.g., enzyme inhibition for bromodomains BRD7/BRD9) are paired with ADMET profiling. Structural analogs (e.g., BRD7/BRD9 inhibitors) guide SAR studies, while molecular docking predicts binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.